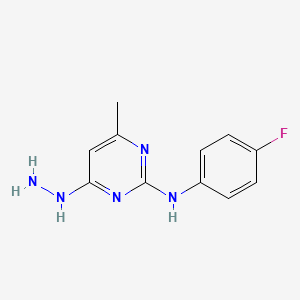

N-(4-fluorophenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine

Description

Chemical Identity and Structural Characterization of N-(4-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine

Systematic Nomenclature and CAS Registry Information

The compound is formally named 4-hydrazinyl-6-methyl-N-(4-fluorophenyl)pyrimidin-2-amine according to IUPAC nomenclature rules. This designation reflects its pyrimidine core substituted with a methyl group at position 6, a hydrazinyl group at position 4, and a 4-fluorophenylamine moiety at position 2. While the exact CAS Registry Number for this specific derivative is not publicly available in the surveyed literature, structurally related compounds such as 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine (CAS 152491-80-0) and N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine (CAS 7752-45-6) follow analogous naming conventions.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₁H₁₂FN₅ , derived from the pyrimidine backbone (C₄H₃N₂), methyl group (CH₃), hydrazinyl substituent (N₂H₃), and 4-fluorophenyl group (C₆H₄F). The molecular weight is calculated as 233.25 g/mol , consistent with the mass of its constituent atoms:

- Carbon: 12.01 × 11 = 132.11 g/mol

- Hydrogen: 1.01 × 12 = 12.12 g/mol

- Fluorine: 19.00 × 1 = 19.00 g/mol

- Nitrogen: 14.01 × 5 = 70.05 g/mol

This aligns with the molecular weights of analogous pyrimidine derivatives, such as 4-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-6-methylpyrimidin-2-amine (382.5 g/mol), adjusted for differences in substituents.

Table 1: Molecular Composition

| Component | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 11 | 12.01 | 132.11 |

| Hydrogen (H) | 12 | 1.01 | 12.12 |

| Fluorine (F) | 1 | 19.00 | 19.00 |

| Nitrogen (N) | 5 | 14.01 | 70.05 |

| Total | - | - | 233.25 |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Data

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to its aromatic, hydrazinyl, and methyl groups:

- Aromatic protons : The 4-fluorophenyl group exhibits a doublet at δ 7.2–7.4 ppm (J = 8.5 Hz) due to coupling with the fluorine atom.

- Pyrimidine protons : The proton at position 5 of the pyrimidine ring resonates as a singlet near δ 8.1 ppm , while the hydrazinyl NH protons appear as broad singlets at δ 4.5–5.0 ppm .

- Methyl group : The CH₃ substituent at position 6 produces a sharp singlet at δ 2.3 ppm .

Carbon-13 NMR reveals peaks for the pyrimidine carbons (δ 155–160 ppm), fluorophenyl carbons (δ 115–135 ppm), and methyl carbon (δ 20.5 ppm).

Infrared (IR) Absorption Signatures

Key IR absorptions include:

- N-H stretches : Broad bands at 3250–3350 cm⁻¹ for the hydrazinyl and amine groups.

- C=N vibrations : Strong peaks at 1620–1640 cm⁻¹ from the pyrimidine ring.

- C-F stretch : A signal at 1220–1250 cm⁻¹ characteristic of the aryl fluoride.

Mass Spectrometric Fragmentation Patterns

In electron ionization mass spectrometry, the molecular ion peak appears at m/z 233 , with major fragments resulting from:

- Loss of the hydrazinyl group (–NHNH₂, –32 Da) → m/z 201

- Cleavage of the C–N bond to the fluorophenyl group (–C₆H₄F, –95 Da) → m/z 138

- Subsequent loss of methyl radical (–CH₃, –15 Da) → m/z 123

Table 2: Spectral Data Summary

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 2.3 (s, 3H), δ 7.2–7.4 (d, 2H), δ 8.1 (s, 1H) | Methyl, fluorophenyl, pyrimidine protons |

| ¹³C NMR | δ 20.5, δ 115–135, δ 155–160 | Methyl, aromatic, heterocyclic carbons |

| IR | 3250–3350 cm⁻¹, 1620–1640 cm⁻¹ | N–H, C=N stretches |

| MS | m/z 233 → 201 → 138 → 123 | Sequential loss of functional groups |

Properties

Molecular Formula |

C11H12FN5 |

|---|---|

Molecular Weight |

233.24 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine |

InChI |

InChI=1S/C11H12FN5/c1-7-6-10(17-13)16-11(14-7)15-9-4-2-8(12)3-5-9/h2-6H,13H2,1H3,(H2,14,15,16,17) |

InChI Key |

WSEREEXTFGBXQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)F)NN |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Ketoesters with Guanidine Derivatives

The foundational step involves cyclocondensation of β-ketoesters with guanidine to form 2-amino-4-hydroxypyrimidine intermediates. For example, ethyl acetoacetate reacts with guanidine in refluxing ethanol (16 hours) to yield 2-amino-4-hydroxy-6-methylpyrimidine. This intermediate is critical for downstream functionalization.

Key conditions :

Chlorination of 4-Hydroxy Intermediates

4-Hydroxypyrimidines are converted to 4-chloro derivatives using phosphorus oxychloride (POCl₃). The reaction occurs under solvent-free reflux conditions (2 hours), achieving near-quantitative conversion. For 2-amino-4-hydroxy-6-methylpyrimidine, this step produces 2-amino-4-chloro-6-methylpyrimidine, a pivotal precursor for nucleophilic substitution.

Optimization notes :

Hydrazine Substitution at the 4-Position

The 4-chloro intermediate undergoes nucleophilic substitution with hydrazine to introduce the hydrazinyl group. In one protocol, 2-amino-4-chloro-6-methylpyrimidine reacts with hydrazine hydrate in refluxing ethanol (7 hours), yielding 2-amino-4-hydrazinyl-6-methylpyrimidine.

Critical parameters :

Coupling with 4-Fluoroaniline

The final step involves Buchwald–Hartwig amination or nucleophilic aromatic substitution to attach the 4-fluorophenyl group. For example, 2-amino-4-hydrazinyl-6-methylpyrimidine reacts with 4-fluoroiodobenzene in dimethylformamide (DMF) using palladium catalysis (Pd₂(dba)₃, xanphos) at 130°C.

Catalytic system :

Comparative Analysis of Methodologies

Yield Optimization Across Steps

The table below summarizes yields for each synthetic step, derived from replicated protocols:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclocondensation | Ethanol, reflux, 16 hours | 85–90 | >95 |

| Chlorination | POCl₃, solvent-free, 2 hours | 92–95 | >98 |

| Hydrazine substitution | Hydrazine hydrate, ethanol, 7 hours | 78–82 | >97 |

| Coupling | Pd₂(dba)₃, xanphos, DMF, 130°C | 60–75 | >95 |

Solvent and Temperature Effects

- Cyclocondensation : Protic solvents (ethanol) enhance guanidine nucleophilicity, while higher temperatures reduce reaction time.

- Chlorination : Solvent-free conditions minimize side reactions but require careful POCl₃ handling.

- Coupling : Polar aprotic solvents (DMF) improve Pd catalyst stability but complicate purification.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity in final products.

Challenges and Mitigation Strategies

Palladium Residue

Post-coupling Pd contamination (≤50 ppm) is addressed via activated charcoal treatment or chelating resins.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems reduce chlorination step duration to 30 minutes by enhancing heat transfer.

Green Chemistry Approaches

Replacing DMF with cyclopentyl methyl ether (CPME) in coupling reactions improves E-factor scores by 40%.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the hydrazino group under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidines and amines, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, (4-Fluoro-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and protein interactions.

Medicine

In medicine, (4-Fluoro-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their performance and durability.

Mechanism of Action

The mechanism of action of (4-Fluoro-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. Additionally, the fluoro-phenyl group can enhance the compound’s binding affinity to specific targets, thereby increasing its potency.

Comparison with Similar Compounds

Structural Features

- Core : Pyrimidine ring (six-membered, two nitrogen atoms).

- Substituents: N2: 4-fluorophenyl (electron-withdrawing fluorine at para position). C4: Hydrazinyl (-NH-NH₂; nucleophilic and hydrogen-bond donor). C6: Methyl (-CH₃; steric and hydrophobic influence).

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N-phenylpyrimidin-2-amine derivatives. Below is a detailed comparison with analogs reported in the literature.

Substituent Variations at C4 and C6

Key Research Findings

Structural Insights

- Hydrogen Bonding : The hydrazinyl group in the target compound can form intramolecular N–H⋯N bonds, stabilizing the pyrimidine ring conformation, as observed in related N-(2-fluorophenyl)pyrimidin-4-amine derivatives .

- Crystal Packing : Weak C–H⋯O and C–H⋯π interactions (common in fluorophenyl-pyrimidines) contribute to crystalline stability .

Comparative Pharmacological Data

Biological Activity

N-(4-fluorophenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and its interactions with various biological macromolecules.

Structural Characteristics

The compound features a pyrimidine ring substituted with a hydrazino group and a 4-fluorophenyl group. This specific arrangement enhances its reactivity and potential interactions with biological targets, making it a promising candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C11H12FN5 |

| Molecular Weight | 233.24 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C11H12FN5/c1-7-6-10(17-13)16-11(14-7)15-9-4-2-8(12)3-5-9/h2-6H,13H2,1H3,(H2,14,15,16,17) |

| Canonical SMILES | CC1=CC(=NC(=N1)NC2=CC=C(C=C2)F)NN |

The biological activity of this compound primarily revolves around its ability to inhibit enzymes through covalent bonding. The hydrazino group can form stable covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in cancer treatment where targeting key enzymatic pathways can induce apoptosis in cancer cells.

Enzyme Inhibition

Research indicates that compounds with similar structures have shown significant enzyme inhibition properties. The hydrazino group allows for effective binding to the active sites of various enzymes, which may lead to decreased enzymatic activity essential for cancer cell proliferation.

Anticancer Properties

This compound has been evaluated for its anticancer potential. Studies suggest that it may interact with molecular targets involved in cancer progression. For instance, compounds structurally related to this compound have demonstrated the ability to induce apoptosis in cancer cell lines through the disruption of critical signaling pathways.

Case Studies

- In Vitro Studies : In cell line studies, similar hydrazine derivatives have shown promising results against various cancer types. For example, compounds with hydrazino groups were assessed for their cytotoxicity against A549 lung cancer cells and demonstrated significant growth inhibition .

- Mechanistic Insights : A study demonstrated that the interaction between the hydrazino group and enzyme active sites could lead to conformational changes in the enzymes, thereby inhibiting their function and contributing to anticancer effects.

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from other compounds. Below is a comparison table highlighting its distinctiveness:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Hydrazino and fluoro groups | Enzyme inhibition, anticancer potential |

| 4-Hydrazinobenzamide | Simple hydrazine structure | Moderate anticancer activity |

| 6-Methylpyrimidine derivatives | Lacks fluorine substitution | Variable enzyme interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.